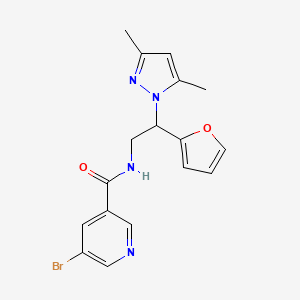

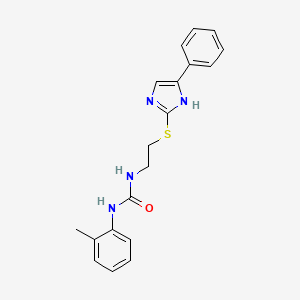

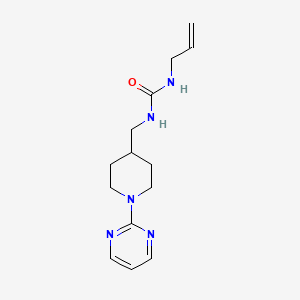

3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of quinazolinone derivatives and has been studied for its potential use in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Antitubercular Activity

A series of novel compounds, including 3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, were synthesized and evaluated for their antitubercular activity. These compounds exhibited significant inhibition of Mycobacterium tuberculosis growth in vitro, with some demonstrating excellent antitubercular activity at minimal inhibitory concentrations (MICs) of less than 6.25 µg/mL (Pandit & Dodiya, 2012).

AChE Inhibition for Neurodegenerative Disorders

Research into pyrazolo[3,4-b]quinoline-3-carbonitriles, closely related to the compound , revealed their potential as acetylcholinesterase (AChE) inhibitors. These compounds, including analogs of 3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, demonstrated promising efficacy in inhibiting AChE, which is relevant for the treatment of neurodegenerative disorders such as Alzheimer's disease (Sumesh et al., 2020).

Antimycobacterial Activity

Studies have shown that derivatives of quinazolin-4(3H)-one possess antimycobacterial activity. Compounds structurally related to 3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one were synthesized and evaluated against various Mycobacterium species, demonstrating significant inhibitory activity (Quiroga et al., 2014).

Potential in Cancer Treatment

Quinazoline derivatives, including those structurally similar to the compound , have been explored for their potential in treating various cancers. These compounds have shown efficacy in inhibiting the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. Their action mechanisms include blocking receptor tyrosine kinases, epidermal growth factor receptors, and other targets relevant to colorectal cancer (Moorthy et al., 2023).

Mecanismo De Acción

Target of Action

The primary targets of the compound “3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one” are currently unknown . Piperidine derivatives, such as this compound, are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . Therefore, the compound’s primary targets could be diverse depending on its specific pharmacological application.

Mode of Action

It’s known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various biologically active compounds .

Biochemical Pathways

Given the broad range of pharmaceutical applications of piperidine derivatives, it’s likely that multiple pathways could be affected .

Result of Action

The biological and pharmacological activity of piperidine derivatives is well-documented, suggesting that this compound could have significant effects at the molecular and cellular level .

Propiedades

IUPAC Name |

3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c29-23-21-10-4-5-11-22(21)26-18-28(23)20-9-6-14-27(17-20)24(30)25(12-15-31-16-13-25)19-7-2-1-3-8-19/h1-5,7-8,10-11,18,20H,6,9,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKSANQYTASJKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3)N4C=NC5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

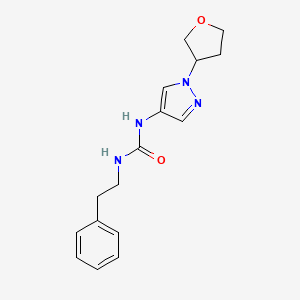

![2-(4-Formylphenoxy)-N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2834001.png)

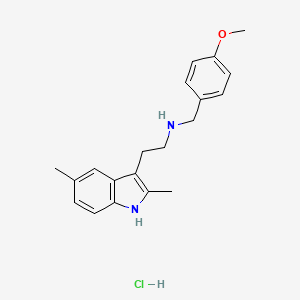

![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide](/img/structure/B2834006.png)

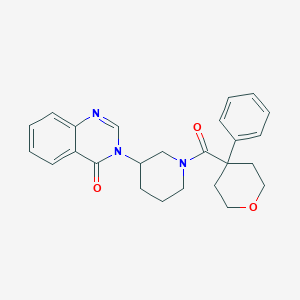

![N-(3-bromophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2834012.png)